molecular formula C6H4F3NO2S B2669740 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride CAS No. 2137777-63-8

4-(Difluoromethyl)pyridine-2-sulfonyl fluoride

Cat. No.: B2669740
CAS No.: 2137777-63-8
M. Wt: 211.16
InChI Key: HBZDMSCUCASRSC-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H4F3NO2S. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, along with a sulfonyl fluoride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride typically involves the difluoromethylation of 2-mercaptopyridine (2-PySH) using difluorochloromethane (HCF2Cl) or diethyl bromodifluoromethanephosphonate (BrCF2P(O)(OEt)2). The resulting intermediate, 2-PySCF2H, is then oxidized under conditions such as NaIO4/RuCl3·xH2O/CH3CN/CCl4/H2O or H2O2/Na2WO4·2H2O . The latter condition is preferred due to its efficiency, although caution is required to avoid residual H2O2 during the work-up step.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up to the hectogram scale in laboratory settings without the need for chromatographic purification .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride involves its ability to act as a difluoromethylating agent. The compound can transfer the difluoromethyl group (CF2H) to various substrates, forming stable intermediates such as fluorinated sulfinates . These intermediates can then undergo further transformations, leading to the formation of difluorinated products. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic and nucleophilic properties of the difluoromethyl group .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride is unique due to its combination of a difluoromethyl group and a sulfonyl fluoride functional group attached to a pyridine ring. This structure imparts distinct reactivity and stability, making it a versatile reagent in various chemical transformations .

Properties

IUPAC Name

4-(difluoromethyl)pyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-6(8)4-1-2-10-5(3-4)13(9,11)12/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZDMSCUCASRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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